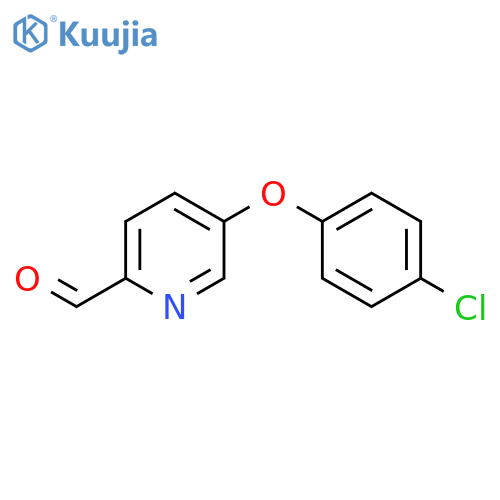Cas no 97121-21-6 (5-(4-Chlorophenoxy)pyridine-2-carbaldehyde)

97121-21-6 structure
商品名:5-(4-Chlorophenoxy)pyridine-2-carbaldehyde
CAS番号:97121-21-6
MF:C12H8ClNO2
メガワット:233.650422096252
MDL:MFCD29765091
CID:4723395
5-(4-Chlorophenoxy)pyridine-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde
- NRPZYKQOODWNPQ-UHFFFAOYSA-N
- 5-(4-chlorophenoxy)picolinaldehyde
- 5-(4-Chloro-phenoxy)-pyridine-2-carbaldehyde
-
- MDL: MFCD29765091
- インチ: 1S/C12H8ClNO2/c13-9-1-4-11(5-2-9)16-12-6-3-10(8-15)14-7-12/h1-8H
- InChIKey: NRPZYKQOODWNPQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)OC1C=NC(C=O)=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 229
- トポロジー分子極性表面積: 39.2
5-(4-Chlorophenoxy)pyridine-2-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C139940-250mg |
5-(4-Chlorophenoxy)pyridine-2-carbaldehyde |
97121-21-6 | 250mg |
$ 965.00 | 2022-06-06 | ||
| TRC | C139940-125mg |
5-(4-Chlorophenoxy)pyridine-2-carbaldehyde |
97121-21-6 | 125mg |
$ 585.00 | 2022-06-06 | ||
| Matrix Scientific | 161431-1g |
5-(4-Chlorophenoxy)pyridine-2-carbaldehyde, 95% |
97121-21-6 | 95% | 1g |
$1276.00 | 2023-09-07 | |
| Matrix Scientific | 161431-2.500g |
5-(4-Chlorophenoxy)pyridine-2-carbaldehyde, 95% |
97121-21-6 | 95% | 2.500g |
$1870.00 | 2023-09-07 |
5-(4-Chlorophenoxy)pyridine-2-carbaldehyde 関連文献
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
97121-21-6 (5-(4-Chlorophenoxy)pyridine-2-carbaldehyde) 関連製品
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
